4-フルオロ-3,5-ジニトロ安息香酸

概要

説明

4-Fluoro-3,5-dinitrobenzoic acid is a chemical compound with the molecular formula C7H3FN2O6 . It has a molecular weight of 230.10700 . The compound is used in the synthesis of more complex compounds .

Synthesis Analysis

The synthesis of 4-Fluoro-3,5-dinitrobenzoic acid involves multiple steps. In one study, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines .Molecular Structure Analysis

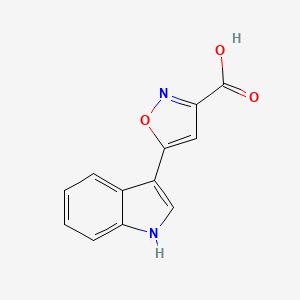

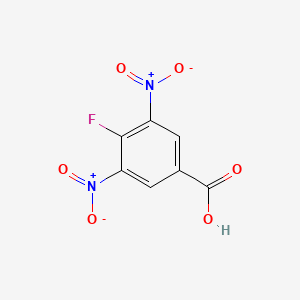

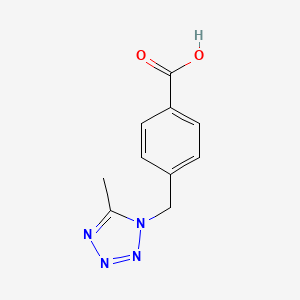

The molecular structure of 4-Fluoro-3,5-dinitrobenzoic acid consists of a benzene ring substituted with a fluoro group at the 4-position and nitro groups at the 3 and 5-positions . The exact mass of the compound is 229.99800 .Chemical Reactions Analysis

4-Fluoro-3,5-dinitrobenzoic acid has been used in the synthesis of various compounds. For instance, it was used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity .科学的研究の応用

結晶化研究

4-フルオロ-3,5-ジニトロ安息香酸は、シトシンとそのフッ素化誘導体との共結晶化研究で使用されてきました . このプロセスは、制御された小規模冷却結晶化環境に正常に移行しました . これらの発見は、多成分分子材料の結晶化のスケールアップと、将来の連続冷却結晶化への移行にとって重要です .

分子複合体

この化合物は、多成分結晶化による分子複合体の形成に使用されてきました . これには、2つ以上の分子種が結晶化され、同一の結晶格子内に共存して分子複合体を形成することが含まれます .

プロセス分析技術

4-フルオロ-3,5-ジニトロ安息香酸は、プロセス分析技術で使用されてきました . 濁度測定は、溶液中の分子複合体の形成の初期段階を特徴付けるための貴重なプローブであることが示されています .

ベンゾイミダゾールの合成

4-フルオロ-3,5-ジニトロ安息香酸は、新規ベンゾイミダゾールの調製における出発試薬として使用されてきました . これらのベンゾイミダゾールは、抗マイコバクテリア活性を示しています .

アセチルコリンエステラーゼ阻害剤の合成

この化合物は、ベンゾイミダゾールコア構造を含む一連の新規アセチルコリンエステラーゼ(AChE)およびブチリルコリンエステラーゼ(BChE)阻害剤の調製に使用されてきました .

ロダニン誘導体の合成

4-フルオロ-3,5-ジニトロ安息香酸は、ロダニン誘導体を含むいくつかの有機化合物の合成における試薬として使用されてきました . これらの誘導体は、アルドース還元酵素阻害剤として作用します .

作用機序

Safety and Hazards

生化学分析

Biochemical Properties

4-Fluoro-3,5-dinitrobenzoic acid plays a crucial role in biochemical reactions, particularly in the nitration of benzoic acid. It interacts with enzymes such as nitrase, which facilitates the addition of nitro groups to the benzoic acid structure. This interaction is essential for the synthesis of various nitroaromatic compounds, which are used in pharmaceuticals and agrochemicals . Additionally, 4-Fluoro-3,5-dinitrobenzoic acid can form complexes with metal ions, influencing their biochemical properties and reactivity .

Cellular Effects

The effects of 4-Fluoro-3,5-dinitrobenzoic acid on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce the expression of genes related to antioxidant defense mechanisms, thereby modulating cellular metabolism and protecting cells from oxidative damage . Furthermore, 4-Fluoro-3,5-dinitrobenzoic acid can affect cellular processes such as apoptosis and proliferation, depending on the concentration and exposure duration .

Molecular Mechanism

At the molecular level, 4-Fluoro-3,5-dinitrobenzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule . For instance, the compound can inhibit enzymes involved in oxidative phosphorylation, thereby affecting cellular energy production . Additionally, 4-Fluoro-3,5-dinitrobenzoic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-3,5-dinitrobenzoic acid can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to 4-Fluoro-3,5-dinitrobenzoic acid has been shown to cause cumulative effects on cellular function, including alterations in metabolic pathways and gene expression . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of 4-Fluoro-3,5-dinitrobenzoic acid vary with different dosages in animal models. At low doses, the compound can enhance antioxidant defenses and improve cellular function . At high doses, it can cause toxic effects, including oxidative stress, inflammation, and tissue damage . These dose-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

4-Fluoro-3,5-dinitrobenzoic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as nitroreductases, which reduce the nitro groups to amino groups . This metabolic transformation can affect the compound’s reactivity and toxicity. Additionally, 4-Fluoro-3,5-dinitrobenzoic acid can influence metabolic flux by altering the levels of key metabolites in biochemical pathways .

Transport and Distribution

Within cells and tissues, 4-Fluoro-3,5-dinitrobenzoic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules . Understanding these transport and distribution mechanisms is essential for predicting the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 4-Fluoro-3,5-dinitrobenzoic acid is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through post-translational modifications and targeting signals . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

特性

IUPAC Name |

4-fluoro-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCNIBCDZAAPPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392671 | |

| Record name | 4-fluoro-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2365-71-1 | |

| Record name | 4-fluoro-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid](/img/structure/B1306664.png)

![2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1306704.png)